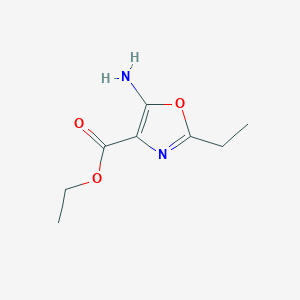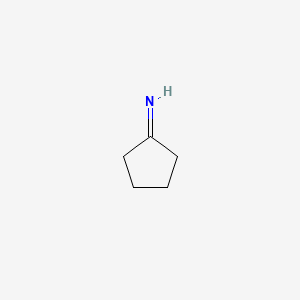
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile
Overview
Description
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile, also known as dibenzazepine-5-carbonitrile, is a heterocyclic compound that belongs to the class of tricyclic antidepressants. It has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia.
Scientific Research Applications
1. Structural Analysis and Crystallography
- Research has explored the crystalline structure of compounds closely related to 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile. Studies like those by Johnston et al. (2006) and Harrison et al. (2006) have detailed the hydrogen bonding patterns and polymorphism in derivatives of this compound, contributing to a deeper understanding of its structural chemistry (Johnston et al., 2006); (Harrison et al., 2006).
2. Synthesis and Derivatives
- Novel synthesis methods and derivatives of 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile have been developed. For instance, Learmonth et al. (2001) synthesized new derivatives showing potential as anticonvulsants, indicating the versatility of this compound in medicinal chemistry (Learmonth et al., 2001).
3. Drug Metabolism and Pharmacokinetics
- Studies like the one conducted by Marchi et al. (2005) have examined the pharmacokinetics of derivatives of 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile, particularly in the context of epilepsy treatment. This research contributes to understanding how such compounds are metabolized and distributed within the body (Marchi et al., 2005).
4. Chemical Reactivity and Mechanisms
- The chemical reactivity and mechanisms of action of 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile and its derivatives have been a subject of study. For example, Wiśniewska and Wrzeszcz (2015) investigated the oxidative degradation of dibenzazepine derivatives, shedding light on the chemical behavior of these compounds under different conditions (Wiśniewska & Wrzeszcz, 2015).
5. Potential Antibacterial Activity
- Torgun et al. (2001) explored the antibacterial activity of derivatives of 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile, indicating the compound's potential in developing new antimicrobial agents (Torgun et al., 2001).
properties
IUPAC Name |
5-oxo-6H-benzo[b][1]benzazepine-11-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c16-10-17-13-7-3-1-5-11(13)9-15(18)12-6-2-4-8-14(12)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGKQCJQHACNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229360 | |
| Record name | 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile | |
CAS RN |
78880-65-6 | |
| Record name | 10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78880-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Oxo-10,11-dihydro-dibenzo(b,f)azepine-5-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078880656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-OXO-10,11-DIHYDRO-DIBENZO(B,F)AZEPINE-5-CARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE9ZC89P6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














